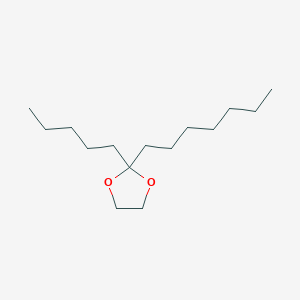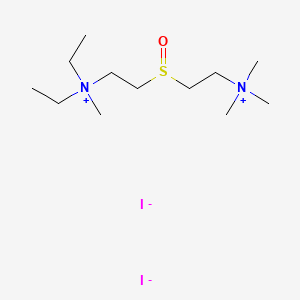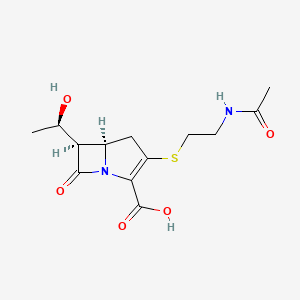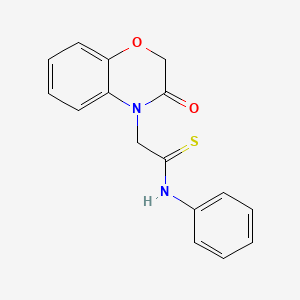
(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylethanethioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide typically involves the reaction of 2-aminophenol with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown promising results, indicating its potential for further development as a therapeutic compound.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
- (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
Compared to these similar compounds, (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide stands out due to its phenylethanethioamide group, which imparts unique chemical and biological properties. This structural difference allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
63208-64-0 |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
2-(3-oxo-1,4-benzoxazin-4-yl)-N-phenylethanethioamide |
InChI |
InChI=1S/C16H14N2O2S/c19-16-11-20-14-9-5-4-8-13(14)18(16)10-15(21)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,21) |
InChIキー |
WJKKBRLWGDOALU-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)

![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
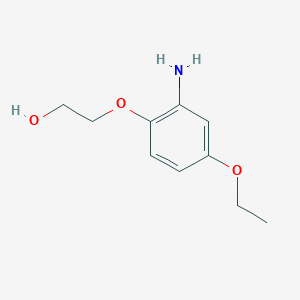
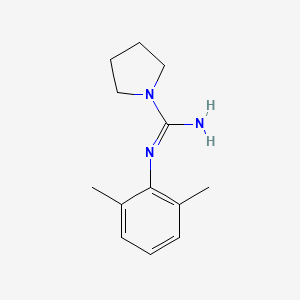
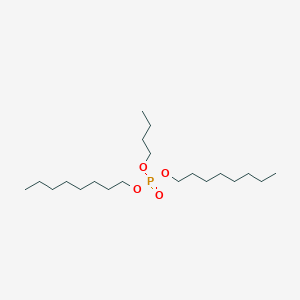
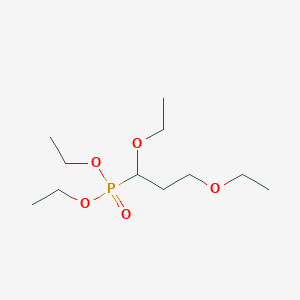

![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
